molecular formula C19H16N2O3S B13980953 (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole

(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole

Cat. No.: B13980953
M. Wt: 352.4 g/mol
InChI Key: UIDBDVDOKGXDOB-VWLOTQADSA-N
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Description

(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole is a complex organic compound featuring a benzofuran ring, an oxadiazole ring, and an ethylsulfinyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole typically involves multi-step organic reactions. The process often begins with the preparation of the benzofuran core, followed by the introduction of the oxadiazole ring and the ethylsulfinyl phenyl group. Common reagents used in these reactions include halogenated benzofurans, hydrazides, and sulfoxides. Reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .

Major Products

Major products formed from these reactions include sulfone derivatives, reduced oxadiazole compounds, and substituted benzofuran derivatives .

Scientific Research Applications

(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The benzofuran and oxadiazole rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The ethylsulfinyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[3-[4-[(S)-ethylsulfinyl]phenyl]-1-benzofuran-5-yl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C19H16N2O3S/c1-3-25(22)15-7-4-13(5-8-15)17-11-23-18-9-6-14(10-16(17)18)19-21-20-12(2)24-19/h4-11H,3H2,1-2H3/t25-/m0/s1

InChI Key

UIDBDVDOKGXDOB-VWLOTQADSA-N

Isomeric SMILES

CC[S@](=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C

Canonical SMILES

CCS(=O)C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)C4=NN=C(O4)C

Origin of Product

United States

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